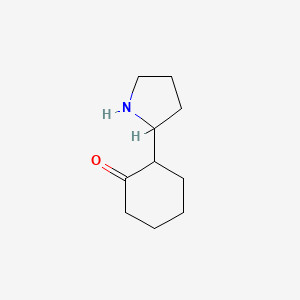

2-(Pyrrolidin-2-yl)cyclohexan-1-one

描述

Overview of Molecular Scaffolds Incorporating Pyrrolidine (B122466) and Cyclohexanone (B45756) Subunits

Molecular scaffolds that contain both pyrrolidine and cyclohexanone substructures are pivotal in the design of novel chemical entities. These frameworks bring together the conformational constraints and stereochemical richness of the pyrrolidine ring with the versatile reactivity of the cyclohexanone core. The pyrrolidine ring, a saturated heterocycle, is a prevalent feature in many biologically active compounds. fiveable.mewikipedia.org Its derivatives are fundamental to the structure of amino acids like proline and are found in a wide array of alkaloids and synthetic drugs. wikipedia.org

Similarly, the cyclohexanone ring is a common structural unit in organic chemistry, serving as a precursor for the synthesis of more complex molecules. ontosight.aiontosight.aiwikipedia.org The combination of these two rings can be seen in various complex structures designed for specific applications, such as in medicinal chemistry where such scaffolds are explored for their potential as receptor agonists or enzyme inhibitors. acs.org For instance, the development of pyrrolidinyl-substituted pyranopiperazine scaffolds, which incorporate a cyclohexane (B81311) ring system, highlights the strategic pairing of these components to create potent and selective bioactive molecules. acs.org

Table 1: Representative Molecular Scaffolds and Derivatives

| Scaffold Type | Description | Key Structural Features |

|---|---|---|

| Pyrrolidinyl-Piperazines | These scaffolds combine a pyrrolidine ring with a piperazine (B1678402) core, which can be fused or linked to a cyclohexane-derived moiety. acs.org | Contains pyrrolidine, piperazine, and cyclohexane-related structures. |

| Pyrrolidinones | Formed from the reaction of donor-acceptor cyclopropanes and anilines, these structures can incorporate aryl groups derived from cyclohexanone precursors. nih.govnih.gov | Features a lactam within a five-membered ring, often with diverse substitutions. wikipedia.org |

Significance of Pyrrolidine-Containing and Cyclohexanone-Derived Structures in Advanced Organic Chemistry

The importance of pyrrolidine and cyclohexanone structures in organic chemistry cannot be overstated, as they are integral to a vast range of natural products and synthetic compounds.

Pyrrolidine Scaffolds: The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.gov It is the core structure of the amino acid proline and is found in numerous alkaloids, such as nicotine (B1678760) and hygrine. wikipedia.org Many successful drugs incorporate the pyrrolidine motif, including the nootropic aniracetam, the antihypertensive agent enalapril, and the antibiotic clindamycin. nih.gov The rigid, five-membered ring structure of pyrrolidine helps to orient substituents in a well-defined three-dimensional space, which is crucial for specific interactions with biological targets like enzymes and receptors. ontosight.ai

Cyclohexanone Derivatives: Cyclohexanone is a key industrial chemical, primarily used as a precursor in the production of nylons. wikipedia.org In the realm of advanced organic synthesis, cyclohexanone and its derivatives are exceptionally versatile building blocks. ontosight.aiontosight.ai They can undergo a wide variety of chemical reactions, including alpha-functionalization, aldol (B89426) condensations, and cycloadditions. wikipedia.orgacs.org The ketone functional group allows for the formation of enamines, enolates, and imines, opening pathways to a vast number of carbon-carbon and carbon-heteroatom bond-forming reactions. wikipedia.orglibretexts.org

Table 2: Examples of Compounds Featuring Pyrrolidine or Cyclohexanone Substructures

| Compound Name | Substructure | Class/Use | Reference |

|---|---|---|---|

| Proline | Pyrrolidine | Amino Acid | wikipedia.org |

| Nicotine | Pyrrolidine | Alkaloid | wikipedia.org |

| Aniracetam | Pyrrolidine | Nootropic Drug | nih.gov |

| Captopril | Pyrrolidine | Antihypertensive Drug | nih.gov |

| Adipic Acid | Cyclohexanone-derived | Industrial Chemical (Nylon Precursor) | wikipedia.org |

Historical and Current Research Trajectories Involving Imines and Enamines Derived from Cyclohexanones and Pyrrolidines

The reaction between a ketone, such as cyclohexanone, and a secondary amine, like pyrrolidine, leads to the formation of an enamine. libretexts.orgyoutube.com This transformation is a cornerstone of modern organic synthesis, famously exemplified by the Stork enamine reaction. Historically, this reaction provided a milder, more selective alternative to traditional enolate chemistry for the alkylation and acylation of ketones. libretexts.org Enamines are nucleophilic at the alpha-carbon, allowing them to react with a variety of electrophiles. libretexts.org For example, the reaction of the pyrrolidine enamine of cyclohexanone with an α,β-unsaturated carbonyl compound results in a Michael addition, ultimately yielding a 1,5-dicarbonyl compound after hydrolysis. libretexts.org

In parallel, the reaction of ketones with primary amines produces imines. youtube.comnih.gov Imines and their protonated forms, iminium ions, are key electrophilic intermediates in many synthetic and biological processes. nih.govacs.org Current research continues to explore the rich chemistry of these intermediates. Imines are recognized for their dual reactivity; they can act as either electrophiles or nucleophiles depending on the reaction conditions and substituents. nih.gov This versatility makes them powerful building blocks in multicomponent reactions, where several reactants combine in a single step to form complex molecules, thereby increasing synthetic efficiency. nih.gov The stability and reactivity of iminium ions derived from pyrrolidine and various carbonyl compounds have been the subject of computational studies to better understand and predict their behavior in organocatalysis. acs.org

Table 3: Key Intermediates and Reactions

| Intermediate/Reaction | Reactants | Description | Significance |

|---|---|---|---|

| Enamine Formation | Cyclohexanone + Pyrrolidine (secondary amine) | Forms a C=C bond adjacent to the nitrogen atom, creating a nucleophilic carbon. youtube.com | Key step in the Stork enamine reaction for C-C bond formation under mild conditions. libretexts.org |

| Imine Formation | Cyclohexanone + Primary Amine | Forms a C=N double bond. youtube.com | Creates an electrophilic carbon center, especially upon protonation to an iminium ion. nih.gov |

| Stork Enamine Reaction | Pyrrolidine enamine of cyclohexanone + Electrophile (e.g., alkyl halide, acyl halide, or α,β-unsaturated ketone) | Alkylation or acylation at the α-position of the original ketone. libretexts.org | A classic and highly useful method for the functionalization of ketones. |

| Reductive Amination | Imine or Enamine + Reducing Agent (e.g., NaBH3CN) | The C=N or C=C-N moiety is reduced to a C-N single bond, forming a new amine. youtube.com | A common method for synthesizing amines from carbonyl compounds. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-pyrrolidin-2-ylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c12-10-6-2-1-4-8(10)9-5-3-7-11-9/h8-9,11H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPRYPGSMPYAOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Characterization and Conformational Analysis

Elucidation of Relative and Absolute Configurations

Determining the precise three-dimensional structure of 2-(pyrrolidin-2-yl)cyclohexan-1-one, including the relative and absolute configurations of its stereocenters, is accomplished through a combination of spectroscopic and computational methods.

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of the molecule. rdd.edu.iq ¹H NMR spectroscopy provides information about the chemical environment of each proton. For instance, in derivatives of this compound, the chemical shifts and coupling constants of the protons on the pyrrolidine (B122466) and cyclohexanone (B45756) rings can help establish their relative positions. rdd.edu.iqrsc.org For example, the multiplicity and coupling constants of the proton at the C2 position of the cyclohexanone ring, which is adjacent to the pyrrolidine ring, are indicative of its axial or equatorial orientation. In cyclohexenone systems, it is observed that the β-proton is typically more deshielded than the α-proton due to resonance effects. researchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. rsc.orgmdpi.com The chemical shifts of the carbon atoms in the rings can also be correlated with their stereochemical environment. mdpi.com Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to identify through-space interactions between protons, which is crucial for confirming the relative stereochemistry of the substituents on the two rings. researchgate.net

X-ray Crystallography provides unambiguous determination of the solid-state conformation and the absolute stereochemistry of chiral molecules. nih.gov For derivatives of this compound that form suitable crystals, single-crystal X-ray diffraction analysis can reveal the precise bond lengths, bond angles, and torsional angles, thus defining the exact conformation of both the pyrrolidine and cyclohexanone rings. nih.govresearchgate.net This technique has been used to confirm the relative and absolute stereochemistry of related pyrrolidinone and cyclohexanone structures. mdpi.comresearchgate.netmdpi.com For example, in a related compound, the dihedral angle between the pyrrolidine and cyclohexene (B86901) rings was determined to be 7.2(1)°. researchgate.net

The table below summarizes typical NMR data for related cyclohexanone and pyrrolidine structures.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.0 | d | β-proton of cyclohexenone |

| ¹H | ~6.0 | d | α-proton of cyclohexenone |

| ¹H | 1.5 - 2.5 | m | Cyclohexanone & Pyrrolidine ring protons |

| ¹³C | ~190-200 | s | C=O of cyclohexanone |

| ¹³C | ~150 | s | β-carbon of cyclohexenone |

| ¹³C | ~130 | s | α-carbon of cyclohexenone |

| ¹³C | 20 - 60 | s | Aliphatic carbons of rings |

| Note: This is a generalized table based on data for similar structures. Actual values for this compound may vary. |

Computational chemistry offers a powerful complement to experimental methods for studying the stereochemistry of this compound. thieme-connect.de Density Functional Theory (DFT) calculations can be employed to predict the most stable conformations of the different stereoisomers. By calculating the relative energies of various diastereomers and enantiomers, it is possible to predict which stereoisomer is thermodynamically favored.

These computational models can also simulate NMR spectra and other spectroscopic properties, which can then be compared with experimental data to confirm stereochemical assignments. mdpi.com For instance, calculated coupling constants and NOE effects can be matched with experimental values to validate a proposed structure. Computational studies have also been instrumental in understanding the transition states of reactions, which is key to predicting the enantioselectivity of a synthesis. thieme-connect.de

Conformational Dynamics of the Pyrrolidine and Cyclohexanone Rings

The two rings in this compound are not static but exist in a dynamic equilibrium of different conformations.

The cyclohexanone ring typically adopts a chair conformation to minimize angle and torsional strain. libretexts.org However, the presence of the sp²-hybridized carbonyl carbon flattens the ring slightly compared to cyclohexane (B81311). youtube.com The ring can undergo a "ring flip," interconverting between two chair conformations. For a substituted cyclohexanone, the substituent (in this case, the pyrrolidin-2-yl group) can occupy either an axial or an equatorial position. The equilibrium between these two conformations is influenced by steric interactions. Generally, a substituent is more stable in the equatorial position to avoid 1,3-diaxial interactions. youtube.com

The pyrrolidine ring is also non-planar and adopts a puckered conformation to relieve torsional strain. The two most common puckered conformations are the "envelope" (or "twist") and "half-chair" forms. researchgate.netnih.gov In the envelope conformation, four of the ring atoms are coplanar, and the fifth is out of the plane. In the half-chair, three atoms are coplanar, with the other two displaced on opposite sides of the plane. researchgate.net The specific pucker adopted by the pyrrolidine ring can be influenced by the nature and stereochemistry of its substituents. nih.gov The relative orientation of the two rings is determined by the torsion angle around the C-C bond connecting them.

Diastereoselectivity and Enantioselectivity Control in Syntheses

The synthesis of this compound and its analogs often yields a mixture of stereoisomers. Controlling the stereochemical outcome of these reactions is a significant focus of synthetic organic chemistry.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the synthesis of substituted cyclohexanones and pyrrolidinones, diastereoselectivity can often be achieved by controlling the reaction conditions. researchgate.netbeilstein-journals.org For example, in Michael addition reactions to form cyclohexanone rings, the approach of the nucleophile can be directed by existing stereocenters, leading to a high degree of diastereoselectivity. beilstein-journals.org Similarly, in the synthesis of substituted pyrrolidinones, the use of certain reagents and conditions can favor the formation of a specific diastereomer. nih.govresearchgate.netnih.gov

Enantioselectivity , the preferential formation of one enantiomer over another, is often achieved through the use of chiral catalysts or auxiliaries. thieme-connect.de For example, enantioselective syntheses of related compounds have been developed using chiral ligands complexed to a metal catalyst. thieme-connect.de These catalysts create a chiral environment that favors the formation of one enantiomer of the product. The development of highly enantioselective methods is crucial for the synthesis of biologically active molecules, where often only one enantiomer exhibits the desired activity.

The table below provides a general overview of stereoselective control in related syntheses.

| Type of Selectivity | Method | Outcome |

| Diastereoselectivity | Substrate control, reagent control | Preferential formation of one diastereomer |

| Enantioselectivity | Chiral catalysts, chiral auxiliaries | Preferential formation of one enantiomer |

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of the Cyclohexanone (B45756) Carbonyl and Pyrrolidine (B122466) Nitrogen Functional Groups

The reactivity of 2-(pyrrolidin-2-yl)cyclohexan-1-one is primarily centered around the electrophilic nature of the carbonyl carbon in the cyclohexanone ring and the nucleophilic character of the nitrogen atom in the pyrrolidine ring. The carbonyl group is susceptible to attack by nucleophiles, a characteristic reaction of ketones. The lone pair of electrons on the pyrrolidine nitrogen allows it to act as a nucleophile and a base.

The proximity of these two functional groups leads to intramolecular interactions that can modulate their individual reactivity. For instance, the nitrogen atom can influence the reactivity of the carbonyl group through the formation of intermediates such as enamines and iminium ions.

Exploration of Enamine and Iminium Ion Intermediates in Reactions

The interaction between the secondary amine of the pyrrolidine ring and the carbonyl group of the cyclohexanone ring within this compound can lead to the formation of key reactive intermediates: enamines and iminium ions. The formation of these species is a cornerstone of its utility in asymmetric synthesis.

Enamines are formed through the acid-catalyzed reaction of the pyrrolidine nitrogen with the cyclohexanone carbonyl, followed by the loss of a water molecule. The resulting enamine is a nucleophilic species at the α-carbon, enabling a variety of carbon-carbon bond-forming reactions.

Iminium ions are generated from the protonation of the enamine or by the reaction of the pyrrolidine with an α,β-unsaturated carbonyl compound. The iminium ion is electrophilic at the carbon atom double-bonded to the nitrogen, making it susceptible to attack by nucleophiles.

The reversible formation of these intermediates is crucial for the catalytic activity of proline and its derivatives in many organic transformations.

Mechanistic Pathways of Key Organic Reactions Involving this compound and Its Synthetic Precursors

The unique structural features of this compound and its ability to form enamine and iminium ion intermediates allow it to participate in a wide array of important organic reactions.

Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426) Condensations, Michael Additions)

In the context of aldol condensations , the enamine intermediate derived from this compound acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a new carbon-carbon bond and, after workup, a β-hydroxy ketone. The stereochemistry of the newly formed chiral centers can often be controlled by the chiral environment provided by the pyrrolidine ring.

For Michael additions , the enamine intermediate adds to an α,β-unsaturated carbonyl compound (a Michael acceptor). This 1,4-conjugate addition results in the formation of a new carbon-carbon bond at the β-position of the Michael acceptor. The resulting product is a 1,5-dicarbonyl compound or a related derivative.

Cycloaddition Reactions

While less common, the enamine intermediates derived from compounds like this compound can participate in cycloaddition reactions. For instance, they can react with suitable dienophiles in Diels-Alder-type reactions or with other unsaturated systems to form various cyclic structures. The stereochemical outcome of these reactions is often influenced by the chiral nature of the pyrrolidine moiety.

Reductive and Oxidative Transformations

The carbonyl group of the cyclohexanone ring can undergo reductive transformations . Treatment with reducing agents such as sodium borohydride or lithium aluminum hydride will reduce the ketone to a secondary alcohol. The stereoselectivity of this reduction can be influenced by the adjacent pyrrolidine ring.

Oxidative transformations can also be envisioned. For example, oxidation of the secondary amine in the pyrrolidine ring could lead to the formation of a nitroxide radical or an imine, depending on the oxidizing agent and reaction conditions.

Nucleophilic and Electrophilic Reactivity Studies

The nucleophilic reactivity of this compound is primarily demonstrated through the reactions of its enamine intermediate. The electron-rich double bond of the enamine makes the α-carbon nucleophilic, allowing it to attack a wide range of electrophiles.

The electrophilic reactivity is centered on the carbonyl carbon of the cyclohexanone ring and the iminium ion intermediate. The carbonyl carbon is inherently electrophilic and can be attacked by various nucleophiles. The iminium ion, being a positively charged species, is a potent electrophile and readily reacts with nucleophiles.

Studies on the Chemical Reactivity of this compound Remain Largely Undocumented

The principles of the Stork enamine synthesis, a cornerstone of carbon-carbon bond formation, provide a theoretical framework for predicting the reactivity of such a compound. This methodology involves the reaction of an enamine, formed from a ketone and a secondary amine, with an electrophile. The enamine acts as a nucleophilic enolate equivalent, typically undergoing alkylation or acylation at the α-carbon of the original ketone.

In the case of this compound, several key questions regarding its reactivity remain unanswered by current literature:

Regioselectivity of Enamine Formation: It is not documented whether the formation of the enamine intermediate favors the more substituted C2-C1 double bond or the less substituted C6-C1 double bond of the cyclohexanone ring. The steric and electronic influence of the pyrrolidin-2-yl substituent would be a critical factor in determining this outcome.

Regioselectivity of C-Alkylation/Acylation: Following enamine formation, reactions with electrophiles could potentially occur at two different carbon atoms of the cyclohexanone ring (the C2 and C6 positions). The directing effect of the chiral pyrrolidin-2-yl group and the influence of reaction conditions on the ratio of the resulting regioisomers have not been explored.

Chemoselectivity (N- vs. C-Alkylation/Acylation): The presence of a secondary amine within the pyrrolidine ring introduces another potential site for reaction with electrophiles. Studies that quantify the competition between N-alkylation/acylation at the pyrrolidine nitrogen and C-alkylation/acylation at the enamine carbon are absent from the literature.

Diastereoselectivity: As this compound is a chiral molecule, its reactions would be expected to proceed with some degree of diastereoselectivity. However, without experimental data, the extent of this stereocontrol in various reactions remains speculative.

Due to the lack of specific research data, it is not possible to provide detailed findings or data tables on the regioselectivity and chemoselectivity of this compound. Further experimental investigation is required to elucidate the chemical behavior of this compound.

Catalytic Applications in Organic Transformations

Evaluation of 2-(Pyrrolidin-2-yl)cyclohexan-1-one as an Organocatalyst

The specific compound this compound can be viewed as the intramolecular aldol (B89426) adduct of a system where a pyrrolidine (B122466) moiety is tethered to a cyclohexanone (B45756). While this exact molecule is not commonly employed as a standalone catalyst, its constituent parts—pyrrolidine and cyclohexanone—are fundamental components in many organocatalytic reactions. The evaluation of such a system's catalytic potential hinges on the in situ formation of a chiral enamine from cyclohexanone and a catalytic amount of a chiral pyrrolidine derivative. youtube.com

The catalytic cycle, famously established with proline (a carboxylic acid-substituted pyrrolidine), involves the nucleophilic attack of the secondary amine of the pyrrolidine catalyst onto the carbonyl group of cyclohexanone. youtube.com This is followed by dehydration to form a nucleophilic enamine intermediate. youtube.comyoutube.com The chirality of the pyrrolidine catalyst dictates the facial selectivity of the enamine's subsequent reaction with an electrophile. The efficacy of this catalytic system is assessed based on several parameters:

Reactivity: The rate at which the reaction proceeds to completion, often determined by catalyst loading and temperature.

Diastereoselectivity (dr): The ratio of diastereomeric products formed, which is crucial when two or more stereocenters are generated.

Enantioselectivity (ee): The degree to which one enantiomer of the product is formed in excess of the other, a key measure of a successful asymmetric catalyst.

Scope: The range of substrates (both ketones and electrophiles) that can be used effectively in the reaction.

The structural features of the pyrrolidine catalyst, such as substituents at the C2 or C5 positions, are critical in influencing these outcomes. mdpi.com

Pyrrolidine-Based Organocatalysts in Asymmetric Reactions

Chiral pyrrolidines have proven to be exceptionally versatile organocatalysts, promoting a variety of asymmetric C-C bond-forming reactions with high levels of stereocontrol. nih.gov Their mode of action typically involves the formation of a transient enamine with a ketone or aldehyde substrate. mdpi.com

The direct asymmetric aldol reaction, where a pyrrolidine catalyst facilitates the addition of an unmodified ketone like cyclohexanone to an aldehyde, is a cornerstone of organocatalysis. nih.govyoutube.com Proline and its derivatives are frequently used, leveraging the pyrrolidine's secondary amine to form the reactive enamine and another functional group (like a carboxylic acid) to activate the aldehyde electrophile via hydrogen bonding. youtube.com This dual activation strategy creates a highly organized, chair-like transition state that effectively controls the stereochemical outcome. youtube.com

Numerous studies have explored the use of various pyrrolidine-based catalysts for the aldol reaction between cyclohexanone and aromatic aldehydes, achieving high yields and stereoselectivities. rsc.org For instance, prolinamide derivatives have been shown to be highly efficient, sometimes working in ionic liquids or even under solvent-free conditions to enhance catalytic activity and recyclability. acs.orgnih.gov

Table 1: Performance of Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction of Cyclohexanone

| Catalyst (mol%) | Aldehyde | Solvent | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |

| (S)-Proline (30) | 4-Nitrobenzaldehyde | DMSO | 68 | 97:3 | 96 | youtube.com |

| Prolinamide 1 (20) | 4-Nitrobenzaldehyde | [bmim][BF4] | 98 | 95:5 | >99 | nih.gov |

| Thiazolidine-Imidazole Catalyst 2 (10) | Benzaldehyde | H2O/iPrOH | 98 | >19:1 | >99 | rsc.org |

| Prolyl Sulfinamide 27b (10) | 4-Nitrobenzaldehyde | Neat | 96 | 93:7 | 93 | nih.gov |

The asymmetric Michael addition of ketones to electron-deficient olefins, particularly nitroalkenes, is another transformation where pyrrolidine-based organocatalysts excel. thieme-connect.com In these reactions, the enamine formed from cyclohexanone and the pyrrolidine catalyst adds as a nucleophile to the β-carbon of the nitroalkene. amazonaws.com The stereochemical outcome is highly dependent on the structure of the catalyst, which shields one face of the enamine, directing the approach of the electrophile. amazonaws.com

Bifunctional catalysts, such as those incorporating a thiourea (B124793) moiety alongside the pyrrolidine ring, have been developed to enhance both reactivity and selectivity. amazonaws.com The thiourea group can activate the nitroalkene via hydrogen bonding, working in concert with the enamine activation. These systems have achieved exceptional levels of diastereoselectivity and enantioselectivity in the addition of cyclohexanone to various β-nitrostyrenes. amazonaws.comnih.gov

Table 2: Pyrrolidine-Catalyzed Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrenes

| Catalyst (mol%) | Nitrostyrene | Additive | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |

| Pyrrolidine-Thiourea 2b (20) | trans-β-Nitrostyrene | n-Butyric Acid | 95 | 95:5 | 97 | amazonaws.com |

| Diamine Catalyst 1 (10) | trans-β-Nitrostyrene | None | 81 | >99:1 | >99 | nih.gov |

| PANF-Supported Pyrrolidine 1 (10) | trans-β-Nitrostyrene | None (in H2O) | 96 | 98:2 | 99 | thieme-connect.com |

| Pyrrolidine-HOBt Catalyst | trans-β-Nitrostyrene | None (in H2O) | - | - | - | researchgate.net |

The utility of pyrrolidine-based organocatalysts extends beyond aldol and Michael reactions. They have been successfully applied to a range of other important C-C bond-forming transformations.

Mannich Reactions: Proline and its derivatives catalyze the three-component asymmetric Mannich reaction of a ketone (e.g., cyclohexanone), an aldehyde, and an amine, yielding chiral β-amino carbonyl compounds with high stereoselectivity. youtube.com

α-Alkylation: The first examples of catalytic asymmetric α-alkylation of aldehydes and ketones were achieved using pyrrolidine-based catalysts, reacting enamine intermediates with alkyl halides or other electrophilic alkylating agents. youtube.com

Cycloadditions: Chiral pyrrolidines are effective in catalyzing various cycloaddition reactions. For example, 5-(pyrrolidin-2-yl)-1H-tetrazole has been used for the asymmetric nitrocyclopropanation of α,β-unsaturated ketones. nih.gov Similarly, diarylprolinol silyl (B83357) ethers, a prominent class of pyrrolidine catalysts, facilitate [3+2] and [4+2] cycloadditions. nih.govnih.gov The design of novel spiro-pyrrolidine catalysts has also enabled challenging Michael additions for the construction of all-carbon quaternary centers. rsc.org

Influence of Catalyst Structure and Co-catalysts on Catalytic Activity and Selectivity

The success of a pyrrolidine-catalyzed asymmetric reaction is profoundly influenced by the catalyst's structure and the presence of co-catalysts. Fine-tuning these elements is crucial for optimizing yield, diastereoselectivity, and enantioselectivity. nih.govmdpi.com

The structure of the pyrrolidine catalyst itself is the most critical factor. Modifications to the pyrrolidine ring are a primary strategy for catalyst optimization:

Substituents at C2: The nature of the substituent at the C2 position (adjacent to the nitrogen) is paramount. Bulky groups, such as diaryl(silyloxy)methyl groups found in Hayashi-Jørgensen catalysts, provide steric hindrance that effectively blocks one face of the enamine intermediate, dictating the trajectory of the incoming electrophile. nih.govmdpi.com

Hydrogen-Bonding Groups: Incorporating hydrogen-bond donor groups (e.g., amides, ureas, thioureas, or carboxylic acids) into the C2 side chain creates bifunctional catalysts. youtube.comamazonaws.com These groups can interact with and orient the electrophile, leading to a more organized transition state and enhanced stereoselectivity. mdpi.com For example, in the Michael addition of cyclohexanone to nitroolefins, a pyrrolidine-thiourea catalyst uses the thiourea moiety to activate the nitro group via hydrogen bonding. amazonaws.com

Ring Conformation: The rigidity and conformation of the pyrrolidine ring play a significant role. Fusing the pyrrolidine to another ring system, as in a spiro-catalyst, can lock its conformation, leading to a more predictable and often higher level of stereocontrol. rsc.org

Co-catalysts, typically acids or bases, are often essential for high catalytic activity. In many enamine-catalyzed reactions, a Brønsted acid co-catalyst is used. nih.gov Its roles include:

Facilitating Enamine Formation: The acid catalyzes the dehydration step in the formation of the enamine from the ketone and the secondary amine catalyst. youtube.com

Protonating the Intermediate: In certain cycles, the acid is required to protonate the resulting intermediate to regenerate the catalyst and release the product.

Activating the Electrophile: In proline catalysis, the inherent carboxylic acid group activates the aldehyde electrophile via hydrogen bonding. youtube.com In other systems, an additive acid can serve a similar purpose. The choice and amount of the acid additive can significantly impact reaction rates and selectivities. nih.gov

Design Principles for Novel Pyrrolidine-Cyclohexanone Derived Catalysts

The rational design of new organocatalysts is a key driver of progress in the field. For catalysts involving the pyrrolidine-cyclohexanone system, design principles are guided by a deep understanding of the reaction mechanism and transition state geometries. nih.govmdpi.com

Mechanism-Based Design: The primary design strategy is based on the enamine catalytic cycle. Catalysts are engineered to optimize the formation and reactivity of the chiral enamine intermediate. This involves creating a well-defined stereochemical environment around the enamine's reactive α-carbon. youtube.commdpi.com

Steric Shielding: A fundamental principle is to create significant steric bulk on one side of the catalyst to shield one face of the enamine. This is the principle behind the highly successful diarylprolinol silyl ether catalysts, where the large diarylmethyl group dictates the approach of the electrophile. nih.govrsc.org The design of spirocyclic pyrrolidine frameworks also relies on creating a rigid, sterically demanding pocket. rsc.org

Bifunctional Activation: Another powerful principle is the incorporation of a second functional group that can interact with the electrophile in a non-covalent manner (e.g., hydrogen bonding). mdpi.comamazonaws.com This creates a bifunctional catalyst that mimics enzyme active sites by bringing both reactants together in a specific orientation within a highly organized transition state. The distance and geometry between the enamine-forming amine and the hydrogen-bonding group are critical and can be systematically varied to optimize performance. nih.gov

Conformational Rigidity: Flexible catalysts can exist in multiple conformations, not all of which may lead to the desired product. Designing rigid catalyst scaffolds that lock the system into a single, productive conformation is a key strategy for enhancing enantioselectivity. This can be achieved by introducing cyclic structures or bulky groups that restrict bond rotation. nih.govrsc.org

Data-Driven and Computational Approaches: Modern catalyst design increasingly relies on computational chemistry and data-driven methods. nih.gov Density Functional Theory (DFT) calculations can be used to model transition states, predict stereochemical outcomes, and understand the non-covalent interactions that govern selectivity. acs.org Structure-activity relationship (SAR) studies, analyzed with data science tools, can uncover subtle correlations between a catalyst's structural parameters (like sterics and electronics) and its performance, guiding the design of next-generation catalysts. nih.gov

By applying these principles, chemists continue to develop novel pyrrolidine-based catalysts with improved activity, broader substrate scope, and higher stereoselectivity for reactions involving cyclohexanone and other carbonyl compounds.

Advanced Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and reaction mechanisms involving 2-(Pyrrolidin-2-yl)cyclohexan-1-one and related species. DFT calculations, particularly using functionals like B3LYP and M06-2X with appropriate basis sets (e.g., 6-31G(d,p) or 6-311++G(2d,2p)), have been instrumental in analyzing the geometries and energies of reactants, transition states, and products. nih.govresearchgate.net

These computational methods are crucial for understanding the mechanism of reactions where this compound is a key intermediate, such as the proline-catalyzed aldol (B89426) reaction. nih.govresearchgate.netpnas.org The reaction proceeds through an enamine intermediate formed from the reaction of proline with a ketone, which then attacks an aldehyde. researchgate.netacs.orgnih.gov DFT calculations help in elucidating the subtle differences in the structures of various catalysts and how these variations influence reaction stereoselectivities. nih.govresearchgate.net For instance, studies have shown that the puckering of the proline ring (up or down conformations) can significantly affect the predicted selectivities of the reaction. nih.gov

Furthermore, DFT is employed to study the formation of enamine intermediates. researchgate.netresearchgate.net The calculations can predict which isomeric form of the enamine (E or Z) is favored, providing insights into the kinetic profile of its formation. researchgate.net The electronic properties derived from DFT, such as charge distribution and orbital energies, are critical for understanding the reactivity of the enamine intermediate.

Molecular Dynamics Simulations to Investigate Conformational Behavior

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of this compound and its derivatives over time. These simulations provide a dynamic picture of the molecule's behavior, which is essential for understanding how its shape and flexibility influence its interactions and reactivity.

While specific MD simulation studies solely focused on this compound are not extensively documented in the provided results, the principles of MD are widely applied to similar pyrrolidin-2-one derivatives to understand their binding affinity and stability in biological systems. nih.gov For example, MD simulations have been used to study the interaction of pyrrolidin-2-one derivatives with enzymes like acetylcholinesterase, revealing how these molecules form stable complexes. nih.gov These studies typically run for nanoseconds to capture the relevant motions and conformational changes of the molecule and its environment. nih.gov The insights from such simulations are valuable for rational drug design and understanding biological processes.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com

In the context of reactions involving this compound, FMO analysis is crucial for understanding the reactivity of the corresponding enamine intermediate. The HOMO of the enamine is key to its nucleophilic character, which dictates how it will attack an electrophile like an aldehyde. libretexts.org The energy and spatial distribution of the HOMO can explain the regioselectivity and stereoselectivity of the C-C bond formation. youtube.comwikipedia.org

Computational software can visualize the HOMO and LUMO, showing the lobes of the orbitals and their phases. researchgate.net For a nucleophilic enamine, the largest lobe of the HOMO will indicate the most likely site of electrophilic attack. This analysis is a powerful predictive tool in organic synthesis, complementing experimental findings. youtube.comimperial.ac.uk

Prediction of Transition States and Energetics of Reaction Pathways

A significant application of computational chemistry is the prediction of transition state structures and the energetics of reaction pathways. For reactions where this compound is an intermediate, such as the proline-catalyzed aldol reaction, identifying the transition states is key to understanding the reaction's stereochemical outcome. nih.govresearchgate.net

DFT calculations are used to locate the transition state geometries and calculate their energies. nih.govresearchgate.net The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. By comparing the activation energies of different possible pathways (e.g., leading to different stereoisomers), chemists can predict which product will be favored. nih.gov

For the proline-catalyzed aldol reaction, computational studies have identified and analyzed the transition states for both the si- and re-face attacks on the aldehyde, explaining the observed enantioselectivity. nih.govresearchgate.net These models often consider the role of hydrogen bonding and the specific conformation of the catalyst in stabilizing one transition state over another. nih.gov The agreement between computationally predicted and experimentally observed stereoselectivities validates the proposed mechanisms. nih.govrsc.org

Computational Modeling of Chiral Recognition and Stereoselective Processes

Computational modeling plays a vital role in understanding and predicting chiral recognition, the process by which a chiral molecule selectively interacts with one enantiomer of another chiral compound. This is fundamental to stereoselective processes where this compound or its derivatives are involved.

The basis of chiral recognition lies in the formation of diastereomeric complexes with different stabilities. mdpi.com Computational methods, such as DFT, can model these complexes and calculate their interaction energies. The difference in the Gibbs free energy (ΔG) between the diastereomeric complexes determines the degree of chiral recognition. mdpi.com

Role As Key Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

Application in the Construction of Fused and Bridged Ring Systems

The structure of 2-(Pyrrolidin-2-yl)cyclohexan-1-one is ideally suited for the construction of fused ring systems, most notably the quinolizidine (B1214090) skeleton. The quinolizidine moiety, a 1-azabicyclo[4.4.0]decane, is the core structure of numerous alkaloids with a wide range of biological activities. nih.govacs.org The synthesis of these fused systems from the title compound typically involves an intramolecular cyclization event.

A prominent example is its role in the total synthesis of quinolizidine alkaloids such as myrtine and (–)-epimyrtine. researchgate.netnih.gov In these syntheses, the pyrrolidine (B122466) nitrogen can act as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclohexanone (B45756) ring (or a derivative thereof) to form a new carbon-nitrogen bond. This key cyclization step forges the second ring of the quinolizidine system, effectively fusing the six-membered ring to the five-membered pyrrolidine precursor. The reaction to form (–)-epimyrtine, for instance, can be achieved in high yield through a series of transformations starting from precursors that lead to the formation of the this compound core, which then undergoes cyclization. nih.govnih.gov

The table below outlines a general transformation where a precursor is cyclized to form a fused quinolizidine system, illustrating the utility of the core structure.

| Precursor Type | Reagents and Conditions | Product | Key Transformation |

| δ-Amino β-Ketoester | 1. Deprotection (e.g., TFA) 2. Intramolecular Mannich Cyclization | Quinolizidine derivative | Formation of a C-N bond to create a fused bicyclic system. |

| Gold-catalyzed Hydroamination | Gold(I) catalyst | Pyridone intermediate | 6-endo-dig cyclization to form a key heterocyclic intermediate. nih.gov |

This capacity for intramolecular cyclization makes this compound a powerful intermediate for creating the congested and stereochemically complex core of fused bicyclic alkaloids. nih.gov

Precursors for Architecturally Challenging Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products, forming the basis of countless bioactive molecules. openmedicinalchemistryjournal.comnih.govresearchgate.net The this compound framework serves as an excellent starting point for synthesizing architecturally complex examples of these heterocycles beyond simple fused systems.

The synthesis of (–)-epimyrtine is a clear demonstration of this principle. nih.govnih.gov Epimyrtine is a quinolizidine alkaloid, a class of compounds known for their potential pharmacological properties, including anticancer and antibacterial activities. nih.gov The synthesis of such molecules is a challenge due to the need for precise control over stereochemistry at multiple chiral centers. The use of enantiomerically pure starting materials that lead to the this compound core allows for the stereoselective synthesis of the final natural product. nih.gov

The journey from a simple precursor to a complex alkaloid highlights the compound's value. For example, a concise synthesis of (–)-epimyrtine has been achieved in six steps, where the formation and subsequent cyclization of a δ-amino β-ketoester is a pivotal sequence. nih.gov This demonstrates how the inherent structure of the this compound scaffold guides the formation of more complex heterocyclic systems.

| Precursor | Target Heterocycle | Significance of Target |

| D-Alanine | (–)-Epimyrtine (a quinolizidine alkaloid) | Member of a class of alkaloids with potential anticancer, antibacterial, and antiviral properties. nih.gov |

| N-sulfinyl δ-amino β-ketoester | (–)-Epimyrtine | Demonstrates a concise, enantioselective route to a complex natural product. nih.gov |

The ability to transform this building block into specific, biologically relevant alkaloids underscores its importance as a precursor for architecturally demanding heterocyclic targets.

Utility in Scaffold Development for Further Synthetic Exploration

In medicinal chemistry and drug discovery, the development of molecular scaffolds that can be readily diversified is of paramount importance. nih.govdtu.dk A scaffold provides a core three-dimensional structure from which a library of analogues can be synthesized for biological screening. The this compound molecule is an exemplary scaffold for this purpose.

The pyrrolidine ring itself is a "privileged scaffold," frequently found in FDA-approved drugs and natural products due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional space. nih.govnih.gov When fused or linked to a cyclohexanone ring, the resulting structure offers multiple points for chemical modification:

The Pyrrolidine Nitrogen: Can be alkylated, acylated, or used in further cyclizations. nih.gov

The Ketone Carbonyl Group: Can be reduced, converted to an enolate for alkylation, or used in condensation reactions.

The Cyclohexane (B81311) Ring: Can be functionalized at various positions, particularly at the alpha-carbon to the ketone.

This versatility allows chemists to use the this compound core to generate a diverse collection of compounds. By modifying the substituents on either ring, it is possible to explore the structure-activity relationships of new compound families, targeting a range of biological receptors. nih.gov For instance, the core structure is related to the pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, which is found in alkaloids with significant antitumor and antiviral activities. nih.gov The development of synthetic routes to access libraries of such compounds is a key focus in the search for new therapeutic agents. dtu.dknih.gov

The utility of this molecule as a foundational scaffold facilitates the exploration of chemical space and the discovery of novel bioactive compounds. nih.gov

常见问题

Q. What are the key synthetic routes for 2-(Pyrrolidin-2-yl)cyclohexan-1-one, and how is purity validated?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclohexanone derivatives and introducing pyrrolidine moieties via condensation or nucleophilic substitution. For example, analogous compounds like 2-(hydroxybenzylidene)-5-methylcyclohexan-1-one are synthesized by Knoevenagel condensation under acidic catalysis . Post-synthesis, purity is validated using:

- HPLC (e.g., ultra-performance liquid chromatography coupled with high-resolution mass spectrometry, as used for ketamine analogs in ) .

- NMR spectroscopy to confirm structural integrity and detect impurities.

- X-ray crystallography (using SHELX programs for refinement) to resolve stereochemistry and crystal packing .

Q. How are physicochemical properties (e.g., logP, hydrogen bonding) experimentally determined for this compound?

- Methodological Answer :

- logP (Partition coefficient) : Measured via shake-flask methods or reverse-phase HPLC, validated against computational predictions (e.g., XlogP = 1.4 as calculated in ) .

- Hydrogen bonding : Determined using IR spectroscopy to identify donor/acceptor sites (e.g., 1 H-bond donor and 2 H-bond acceptors, as listed in ) .

- Topological polar surface area (TPSA) : Calculated using software like Molinspiration, with a value of 23.5 Ų for related analogs .

Advanced Research Questions

Q. How can stereochemical ambiguities in this compound derivatives be resolved?

- Methodological Answer :

- Chiral chromatography : Employ chiral stationary phases (e.g., polysaccharide-based columns) to separate enantiomers, as demonstrated in the analysis of fluorexetamine analogs .

- X-ray crystallography : Use SHELXL for refining crystallographic data to assign absolute configurations (e.g., resolving undefined stereocenters noted in ) .

- Computational modeling : Compare experimental NMR data with DFT-calculated chemical shifts to validate stereoisomers .

Q. What strategies address contradictions in spectral data during structural characterization?

- Methodological Answer :

- Cross-validation : Combine NMR, HRMS, and X-ray data to resolve discrepancies (e.g., highlights the importance of correcting misassigned functional groups) .

- Isotopic labeling : Use deuterated solvents or labeled precursors to confirm peak assignments in complex spectra.

- Dynamic NMR : Analyze temperature-dependent shifts to identify conformational equilibria, as seen in studies of tautomeric cyclohexanone derivatives .

Q. How to design experiments probing stimuli-responsive behavior in derivatives of this compound?

- Methodological Answer :

- pH-dependent studies : Monitor protonation states using UV-Vis or fluorescence spectroscopy (e.g., 2-(hydroxybenzylidene)cyclohexanone derivatives exhibit pH-sensitive tautomerism) .

- Thermal analysis : Use DSC or variable-temperature NMR to study phase transitions or conformational changes.

- Light-responsive systems : Introduce photochromic groups (e.g., azobenzenes) and track isomerization via circular dichroism or UV kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。